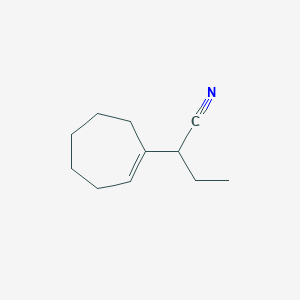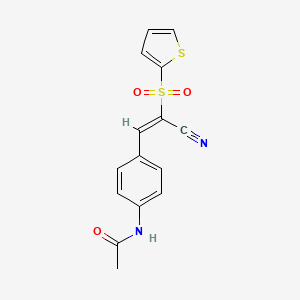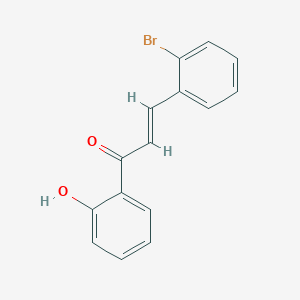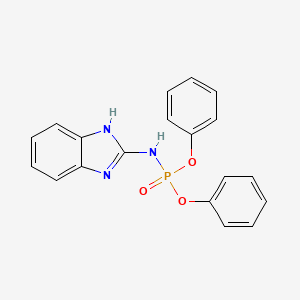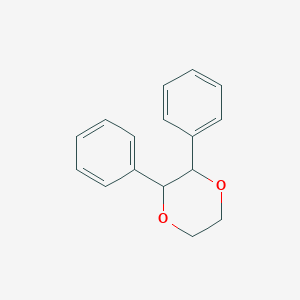
Ethyl 3-(diethylamino)-crotonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(diethylamino)-crotonate is an organic compound that belongs to the class of esters It is characterized by the presence of a diethylamino group attached to the crotonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3-(diethylamino)-crotonate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with diethylamine in the presence of a base such as sodium ethoxide. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired ester.
Industrial Production Methods: Industrial production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-(diethylamino)-crotonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or amines.
Scientific Research Applications
Ethyl 3-(diethylamino)-crotonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 3-(diethylamino)-crotonate involves its interaction with molecular targets through its ester and amino groups. These interactions can lead to various biochemical pathways, including enzyme inhibition or activation. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl crotonate: Lacks the diethylamino group, making it less reactive in certain contexts.
Diethylaminoethyl acetate: Similar structure but different reactivity due to the position of the amino group.
Ethyl 3-(dimethylamino)-crotonate: Similar but with a dimethylamino group instead of diethylamino.
Uniqueness: Ethyl 3-(diethylamino)-crotonate is unique due to the presence of both the ester and diethylamino groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its versatility in scientific research make it a valuable compound in organic chemistry.
Properties
CAS No. |
59222-31-0 |
|---|---|
Molecular Formula |
C10H19NO2 |
Molecular Weight |
185.26 g/mol |
IUPAC Name |
ethyl (E)-3-(diethylamino)but-2-enoate |
InChI |
InChI=1S/C10H19NO2/c1-5-11(6-2)9(4)8-10(12)13-7-3/h8H,5-7H2,1-4H3/b9-8+ |
InChI Key |
MNBAJVZFLPBXPG-CMDGGOBGSA-N |
Isomeric SMILES |
CCN(CC)/C(=C/C(=O)OCC)/C |
Canonical SMILES |
CCN(CC)C(=CC(=O)OCC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


